molecular formula C7H8ClF2NO B13693301 O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride

O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B13693301
M. Wt: 195.59 g/mol
InChI Key: UDJCPGXYKZLVBC-UHFFFAOYSA-N
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Description

O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted benzyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including oximes and nitroso derivatives.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites or functional groups on these targets, leading to inhibition or modification of their activity. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or modifier.

Comparison with Similar Compounds

Similar Compounds

    O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This compound has five fluorine atoms on the benzyl ring, which can significantly alter its reactivity and interactions compared to O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride.

    O-Benzylhydroxylamine hydrochloride: Lacking fluorine atoms, this compound has different reactivity and applications, making it less potent in certain reactions.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical behavior and interactions. This makes it a valuable compound in various research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

O-[(2,5-difluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H

InChI Key

UDJCPGXYKZLVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CON)F.Cl

Origin of Product

United States

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